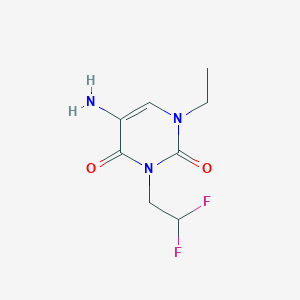
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the reaction of a suitable pyrimidine precursor with a fluorinating agent under controlled conditions. For example, the reaction of N-ethyl-2,4,6-trifluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale synthesis using efficient and cost-effective methods. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents, along with reliable fluorination technology, has accelerated the development of these compounds .
化学反应分析
Types of Reactions
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学研究应用
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
作用机制
The mechanism of action of 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar properties.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Fluoropyrimidine: A fluorinated pyrimidine with applications in pharmaceuticals and agrochemicals.
Uniqueness
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H11F2N3O2 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
5-amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11F2N3O2/c1-2-12-3-5(11)7(14)13(8(12)15)4-6(9)10/h3,6H,2,4,11H2,1H3 |
InChI 键 |
PIYYOILUQAMOFC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)N(C1=O)CC(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


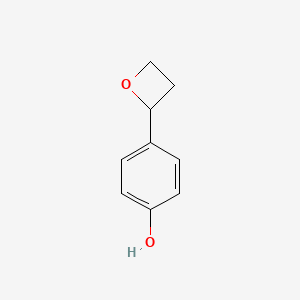

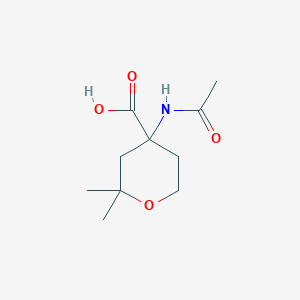


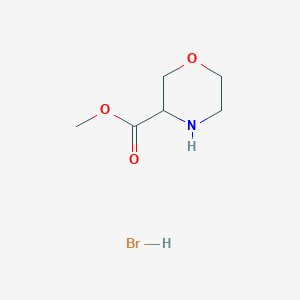

![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
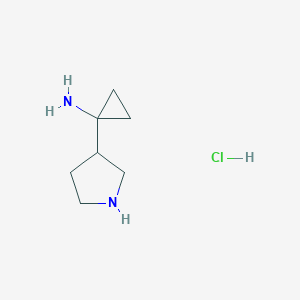

![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
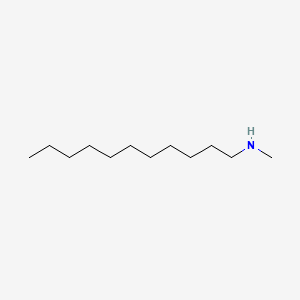
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
